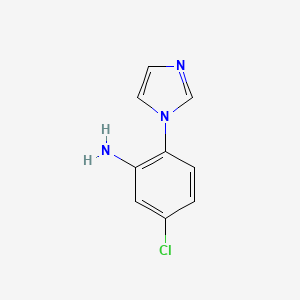

5-chloro-2-(1H-imidazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMIFEKRFFTKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588261 | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-92-9 | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54705-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline

Abstract

5-chloro-2-(1H-imidazol-1-yl)aniline is a substituted aniline derivative incorporating a heterocyclic imidazole moiety. This unique structural combination makes it a valuable intermediate and building block in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—a primary aromatic amine, a chloro substituent, and an imidazole ring—offers diverse reaction possibilities for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization protocols, and essential handling information, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound consists of an aniline ring substituted with a chlorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | Not explicitly assigned; contextually derived from suppliers. | [1][2] |

| Molecular Formula | C₉H₈ClN₃ | [1][3] |

| Molecular Weight | 193.63 g/mol | [1][4] |

| InChI | InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | [3] |

| InChIKey | NXMIFEKRFFTKOE-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, absorption, and distribution. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structure and data from analogous compounds.

Expertise & Experience Insight:

The structure combines a lipophilic chlorophenyl group with polar aniline and imidazole functionalities. This duality suggests moderate solubility in a range of organic solvents and limited solubility in aqueous media, a common characteristic for drug-like small molecules. The aniline nitrogen is basic, while the imidazole ring is amphiprotic, capable of acting as both a weak acid and a weak base. The electron-withdrawing nature of the chloro group and the imidazole ring is expected to decrease the basicity of the aniline amine compared to aniline itself (pKa ≈ 4.6)[5].

Table 2: Core Physicochemical Data

| Property | Value / Expected Value | Comments | Source |

| Physical Form | Expected to be a solid at room temperature. | Based on analogous compounds like 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline which is a solid.[6] | [6] |

| Melting Point | Data not available. | For comparison, 4-(1H-Imidazol-1-yl)aniline melts at 143-147 °C.[7] | [7] |

| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. Aniline's boiling point is 184 °C.[8] | [8] |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The molecular structure supports solubility in polar organic solvents. | Inferred |

| pKa | Data not available. | Aniline pKa is ~4.6; Imidazole pKa is ~7.0. Substituents will alter these values. | [5] |

| LogP (predicted) | 1.6 | This predicted value indicates moderate lipophilicity. | [3] |

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and stability of a research compound. A multi-technique approach is standard practice.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is the logical choice for this molecule.

Causality Behind Experimental Choices:

-

Column: A C18 column is selected due to the compound's moderate nonpolarity, allowing for effective retention and separation from potential impurities.

-

Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile. Acetonitrile is a common organic modifier with good UV transparency.

-

Modifier: 0.1% Formic Acid is added to both phases to control the ionization state of the basic aniline and imidazole nitrogens. This ensures sharp, symmetrical peak shapes by preventing interactions with residual silanols on the silica support.

-

Detection: UV detection at 254 nm is a suitable starting point, as the aromatic and heterocyclic rings are expected to have strong absorbance at this wavelength.

Caption: Standard workflow for HPLC-UV purity analysis.

Protocol 1: HPLC Purity Determination

-

Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.

-

Dilute to a working concentration of 0.1 mg/mL using the same diluent.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis (Self-Validation):

-

The system suitability is confirmed if the retention time of the main peak is reproducible (<2% RSD) across multiple injections.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

-

Structural Confirmation (Spectroscopy)

Mass Spectrometry (MS): LC-MS analysis using an electrospray ionization (ESI) source in positive mode is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 194.04. The characteristic 3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl) should be observed at m/z 194 and 196, providing definitive evidence of the compound's elemental composition.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the three protons of the imidazole ring, and the exchangeable protons of the NH₂ group. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, with aromatic carbons appearing in the 110-150 ppm range and imidazole carbons resonating in a similar region.

Synthesis and Handling

Synthetic Context

While a specific, validated synthesis for this molecule is not detailed in readily available literature, a plausible route involves the reaction of a suitably substituted aniline or o-phenylenediamine precursor with reagents to form the imidazole ring. Such syntheses provide context for potential impurities, which may include unreacted starting materials or regioisomeric byproducts.[9][10]

Safety, Handling, and Storage

Trustworthiness through Proactive Safety: All aniline derivatives should be handled with caution due to potential toxicity.[11] Heterocyclic compounds can also present hazards.[12]

-

Hazard Profile: Based on related compounds, this compound should be considered potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6][11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[6] Recommended storage temperatures for similar compounds are often refrigerated (2-8°C).[4][16]

-

In case of Exposure:

Applications in Research and Development

The primary utility of this compound lies in its role as a chemical intermediate. Its structural motifs are found in various biologically active molecules.

-

Medicinal Chemistry: The aniline and imidazole scaffolds are prevalent in drug discovery. This compound serves as a key building block for synthesizing libraries of novel compounds to be screened for therapeutic activity, particularly as potential enzyme inhibitors or receptor antagonists.[16]

-

Agrochemicals: Similar structures are used in the development of new herbicides and fungicides, where the molecule can be elaborated to target specific biological pathways in pests or weeds.[4]

References

-

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

-

This compound. PubChemLite. [Link]

-

5-Chloro-2-methylaniline. PubChem. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. [Link]

- Synthesis method of 5-chloro-2-methyl aniline.

-

Supplementary data. The Royal Society of Chemistry. [Link]

-

Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

-

A High Specificity Aniline-based Mass Tag for Aldehyde Detection. PMC - NIH. [Link]

-

5-chloro-1-methyl-1H-imidazole. PubChem. [Link]

-

Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline,450399-92-5. Chem-Space. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound [m.chemicalbook.com]

- 3. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline | 58105-81-0 [sigmaaldrich.com]

- 7. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ijarse.com [ijarse.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-chloro-2-(1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this molecule. The primary route discussed involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond between the imidazole and the substituted benzene ring, followed by the reduction of a nitro group to the target aniline. This guide emphasizes the rationale behind the selection of starting materials, reagents, and reaction conditions, offering field-proven insights to enable researchers to confidently and efficiently synthesize this important compound.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, with its structural motif appearing in a variety of biologically active compounds. The synthesis of this molecule requires the strategic formation of a carbon-nitrogen bond between an imidazole ring and a substituted aniline. A robust and efficient synthetic route is crucial for its application in drug discovery and development.

The most logical and widely applicable approach to the synthesis of this compound involves a two-step pathway, which is both convergent and allows for the late-stage introduction of the key functional groups. This strategy is outlined below:

Caption: Overall synthetic strategy for this compound.

This guide will provide a detailed examination of each of these steps, including a discussion of the underlying chemical principles, alternative methodologies, and comprehensive experimental protocols.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of the Imidazole-Aryl Bond

The initial and critical step in this synthesis is the formation of the C-N bond between the imidazole ring and the substituted phenyl precursor. The method of choice for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale and Substrate Selection

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The nitro group (-NO₂) is a powerful electron-withdrawing group, making nitro-substituted haloarenes excellent substrates for SNAr reactions.

For the synthesis of 1-(4-chloro-2-nitrophenyl)-1H-imidazole, a suitable starting material is a di-halogenated nitrobenzene where one halogen is significantly more labile than the other. 5-chloro-2-fluoronitrobenzene is an ideal precursor. The fluorine atom at the 2-position is highly activated by the ortho-nitro group and is a much better leaving group in SNAr reactions compared to the chlorine atom at the 5-position. This differential reactivity allows for the selective displacement of the fluorine atom by the imidazole nucleophile.

Experimental Protocol: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-imidazole

This protocol is based on established principles of SNAr reactions with N-heterocycles.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 5-chloro-2-fluoronitrobenzene | C₆H₃ClFNO₂ | 175.54 |

| Imidazole | C₃H₄N₂ | 68.08 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

Procedure:

-

To a solution of imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes to form the imidazolide anion.

-

To this suspension, add a solution of 5-chloro-2-fluoronitrobenzene (1.0 equivalent) in DMF dropwise over 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product, 1-(4-chloro-2-nitrophenyl)-1H-imidazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of imidazole, forming the more nucleophilic imidazolide anion.

-

Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation while not interfering with the nucleophilicity of the imidazolide anion.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in 1-(4-chloro-2-nitrophenyl)-1H-imidazole to the corresponding aniline. This is a common transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro-substituent or the imidazole ring.

Overview of Reduction Methodologies

Several methods can be employed for the reduction of aromatic nitro compounds. The most common and applicable methods for this synthesis are:

-

Catalytic Hydrogenation: This is a clean and efficient method. Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates containing aromatic halogens, as it is less prone to causing dehalogenation.[1]

-

Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic and effective methods for nitro group reduction.[2][3]

Caption: Alternative reduction pathways for the final synthetic step.

Experimental Protocol: Reduction using Raney Nickel

This protocol is chosen for its high selectivity and clean reaction profile.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-(4-chloro-2-nitrophenyl)-1H-imidazole | C₉H₆ClN₃O₂ | 223.62 |

| Raney Nickel (slurry in water) | Ni | 58.69 |

| Hydrazine Hydrate (N₂H₄·H₂O) | N₂H₄·H₂O | 50.06 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

Procedure:

-

In a round-bottom flask, dissolve 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) in ethanol.

-

Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% by weight of the starting material).

-

Heat the mixture to a gentle reflux.

-

To the refluxing mixture, add hydrazine hydrate (3-5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet with water or ethanol at all times and disposed of properly.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Raney Nickel and Hydrazine Hydrate: This combination provides a convenient and effective method for catalytic transfer hydrogenation. Hydrazine hydrate serves as the in-situ source of hydrogen. This method is often milder than using hydrogen gas under pressure.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the reaction conditions.

-

Celite® Filtration: This is a standard and effective method for removing the fine particles of the heterogeneous Raney Nickel catalyst from the reaction mixture.

Alternative Reduction Protocol: Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, a metal-acid reduction using tin(II) chloride is a reliable alternative.[4]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-(4-chloro-2-nitrophenyl)-1H-imidazole | C₉H₆ClN₃O₂ | 223.62 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

Procedure:

-

To a solution of 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3-4 equivalents).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the aniline ring will appear as a set of multiplets in the aromatic region (approx. 6.5-7.5 ppm). The imidazole protons will appear as distinct singlets or doublets in the aromatic region (approx. 7.0-8.0 ppm). The amine (-NH₂) protons will appear as a broad singlet that is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will appear in the region of 110-150 ppm. The carbon atoms of the imidazole ring will have characteristic chemical shifts. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈ClN₃, MW: 193.64 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). |

| IR Spec. | Characteristic peaks for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the aromatic and imidazole rings. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. This guide has provided a detailed and scientifically grounded framework for this synthesis, including mechanistic insights and step-by-step experimental protocols. The choice of a halogenated nitrobenzene as the starting material and the careful selection of the reduction method are key to the success of this synthesis. By following the principles and procedures outlined in this document, researchers can efficiently produce this valuable intermediate for its application in pharmaceutical and chemical research.

References

- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Furst, A., & Moore, R. E. (1957). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. II. Aromatic Nitro Compounds to Intermediate Products. Journal of the American Chemical Society, 79(20), 5492-5493.

- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

-

Wikipedia contributors. (2023, December 28). Tin(II) chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(31), 7957-7971.

- Bellina, F., & Rossi, R. (2016). The chemistry of the C–H bond N-arylation of imidazoles. Tetrahedron, 72(41), 6245-6299.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- F. Bellamy and P. J. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of Aromatic Nitro Compounds. Retrieved from [Link]

- Science of Synthesis. (n.d.). Reduction of Nitroarenes.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5-chloro-2-(1H-imidazol-1-yl)aniline: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of the novel heterocyclic compound, 5-chloro-2-(1H-imidazol-1-yl)aniline. In the dynamic landscape of drug discovery and materials science, a profound understanding of a molecule's structural and electronic characteristics is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, this guide establishes a robust framework for the identification, characterization, and quality control of this compound, a molecule of significant interest due to the prevalence of the aniline and imidazole moieties in medicinal chemistry.[1] The methodologies and interpretations presented herein are designed to be self-validating, providing a foundational reference for future research and application.

Introduction: The Significance of this compound

The fusion of an aniline ring with an imidazole heterocycle in this compound creates a molecular scaffold with considerable potential in medicinal chemistry and materials science. The imidazole ring is a well-established "privileged" structure, capable of diverse non-covalent interactions, making it a common feature in many biologically active molecules, including the essential amino acid histidine.[1] Similarly, the aniline moiety serves as a versatile synthetic precursor in the development of a wide array of pharmaceuticals.[1] The chloro-substitution on the aniline ring is anticipated to modulate the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

A precise and unambiguous structural characterization is the cornerstone of any scientific investigation involving novel chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture and bonding environments within a compound. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the elucidation of this compound's structure.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for the interpretation of its spectroscopic data. The diagram below illustrates the chemical structure and numbering convention for this compound.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline and imidazole rings, as well as the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.20 - 7.30 | d | ~8.5 | 1H |

| H-4 | 6.80 - 6.90 | dd | ~8.5, ~2.5 | 1H |

| H-6 | 7.00 - 7.10 | d | ~2.5 | 1H |

| NH₂ | 4.00 - 5.00 | br s | - | 2H |

| H-2' | 7.80 - 7.90 | s | - | 1H |

| H-4' | 7.10 - 7.20 | t | ~1.5 | 1H |

| H-5' | 7.30 - 7.40 | t | ~1.5 | 1H |

Table 1: Predicted ¹H NMR data for this compound.

Causality Behind Predicted Shifts:

-

The protons on the aniline ring (H-3, H-4, H-6) are expected to resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and imidazole substituents.

-

The broad singlet for the NH₂ protons is characteristic of amines and is often exchangeable with D₂O.

-

The protons of the imidazole ring (H-2', H-4', H-5') will also appear in the aromatic region, with H-2' typically being the most downfield due to its position between two nitrogen atoms.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 115 - 120 |

| C-2' | 135 - 140 |

| C-4' | 120 - 125 |

| C-5' | 128 - 133 |

Table 2: Predicted ¹³C NMR data for this compound.

Rationale for Predicted Shifts:

-

The chemical shifts of the aromatic carbons are determined by the substituent effects. Carbons attached to electronegative atoms (N, Cl) or electron-withdrawing groups will be shifted downfield.

-

The imidazole carbons will have characteristic shifts, with C-2' being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for this type of analysis.

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

Predicted Mass Spectrum

The molecular formula for this compound is C₉H₈ClN₃.[2] The predicted monoisotopic mass is 193.04068 Da.[2]

| Ion | Predicted m/z | Relative Abundance |

| [M+H]⁺ | 194.04796 | High |

| [M+Na]⁺ | 216.02990 | Moderate |

Table 3: Predicted ESI-MS data for this compound.[2]

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. The ratio of the M⁺ peak (containing ³⁵Cl) to the M+2⁺ peak (containing ³⁷Cl) will be approximately 3:1.

Figure 2: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-N stretch | 1250 - 1350 | Medium to strong |

| C-Cl stretch | 600 - 800 | Strong |

Table 4: Predicted major IR absorption bands for this compound.

Interpretation of Key Bands:

-

The presence of a primary amine will be confirmed by the characteristic doublet in the N-H stretching region.

-

The aromatic C-H and C=C stretching vibrations will confirm the presence of the aniline and imidazole rings.

-

The C-Cl stretching frequency will be observed in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the underlying principles and experimental considerations, this document serves as a valuable resource for the unambiguous characterization of this important heterocyclic compound. The presented data and interpretations, while predictive, are grounded in established spectroscopic principles and data from analogous structures, providing a solid foundation for researchers in drug discovery and materials science.

References

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). Retrieved January 22, 2026, from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-chloro-2-[(1-methyl-1h-imidazol-2-yl)sulfanyl]aniline - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-chloro-2-(1H-imidazol-1-yl)aniline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer field-proven insights into its synthesis, characterization, and potential applications. Every protocol and analytical expectation described herein is designed as a self-validating system, grounded in authoritative chemical theory.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aniline featuring an imidazole ring attached at the 2-position and a chlorine atom at the 5-position. This unique arrangement of functional groups—a nucleophilic aniline, a "privileged" imidazole scaffold, and an electron-withdrawing chlorine—makes it a valuable intermediate for creating diverse and complex molecules.[1]

Molecular Structure:

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Step-by-Step Protocol (Proposed)

Expertise & Causality: This protocol is designed for robustness. DMF is chosen as the solvent for the SₙAr step due to its high boiling point and ability to dissolve both the ionic and organic reagents. Potassium carbonate is a sufficiently strong base to deprotonate the imidazole N-H, facilitating its nucleophilic attack, without causing unwanted side reactions. For the reduction, Tin(II) chloride is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities and is tolerant of the chloro- and imidazole groups. [2][3] Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-imidazole

-

Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes. To this mixture, add a solution of 1-fluoro-4-chloro-2-nitrobenzene (1.0 equivalent) dissolved in 20 mL of anhydrous DMF dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to 90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to yield the crude intermediate, 1-(4-chloro-2-nitrophenyl)-1H-imidazole.

Step 2: Synthesis of this compound

-

Reaction Setup: To a 500 mL round-bottom flask, add the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) and 200 mL of ethanol.

-

Reagent Addition: To the stirred suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents) portion-wise. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice. Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This will cause gas evolution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra are publicly available, the following data is predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy. These predictions serve as a benchmark for researchers synthesizing this compound.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton signals of the imidazole ring are expected to appear as distinct singlets. The protons on the aniline ring will show characteristic splitting patterns based on their coupling constants. The amine (NH₂) protons will likely appear as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Imidazole, C2) | ~8.10 | Singlet |

| H (Imidazole, C5) | ~7.55 | Singlet |

| H (Aniline, H6) | ~7.30 | Doublet |

| H (Imidazole, C4) | ~7.15 | Singlet |

| H (Aniline, H4) | ~6.95 | Double Doublet |

| H (Aniline, H3) | ~6.80 | Doublet |

| NH₂ (Aniline) | ~5.50 | Broad Singlet |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon signals will reflect the electronic environment of the molecule. Carbons attached to nitrogen will be shifted downfield, and the carbon bearing the chlorine atom will also be influenced.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Aniline, C1-NH₂) | ~145.0 |

| C (Aniline, C2-Im) | ~138.0 |

| C (Imidazole, C2) | ~137.5 |

| C (Aniline, C5-Cl) | ~129.0 |

| C (Aniline, C6) | ~128.5 |

| C (Imidazole, C5) | ~122.0 |

| C (Aniline, C4) | ~120.0 |

| C (Aniline, C3) | ~118.0 |

| C (Imidazole, C4) | ~117.5 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic rings, and C=N/C=C stretching vibrations within the rings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3150 - 3000 | Medium |

| C=N / C=C Stretch (Rings) | 1620 - 1450 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 850 - 750 | Strong |

Mass Spectrometry (Predicted)

Electron Ionization (EI-MS) would likely show a strong molecular ion peak. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion (M+) and chlorine-containing fragment peaks, serving as a key validation point.

| Parameter | Predicted Value |

| [M]⁺ (for ³⁵Cl) | m/z 193 |

| [M+2]⁺ (for ³⁷Cl) | m/z 195 (Intensity ~32% of M⁺) |

| [M+H]⁺ (ESI) | m/z 194.0480 |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly valuable building block in modern drug discovery, primarily due to its prevalence in kinase inhibitors. [4]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. [5][6] Role as a Kinase Inhibitor Intermediate:

-

Scaffold Hopping and SAR Studies: This compound serves as an excellent starting point for "scaffold hopping," where chemists replace a known core of a drug with a new one to discover novel intellectual property and improved pharmacological properties. The aniline nitrogen provides a convenient attachment point for building out the rest of the inhibitor, which typically targets the ATP-binding pocket of the kinase.

-

Targeting Key Kinases: Aniline-imidazole and related heterocyclic cores are found in inhibitors of numerous important kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinase, and FMS-like tyrosine kinase 3 (FLT3). [7][8]These kinases are validated targets in various hematological malignancies and solid tumors, such as Acute Myeloid Leukemia (AML) and non-small cell lung cancer.

-

Modulation of Properties: The chlorine atom at the 5-position is not merely a placeholder. It significantly influences the electronic properties of the aniline ring and can engage in halogen bonding or occupy specific hydrophobic pockets within the target enzyme, potentially enhancing binding affinity and selectivity.

The development workflow for kinase inhibitors often involves the coupling of intermediates like this compound with other heterocyclic fragments, followed by extensive biological screening to determine potency (IC₅₀ values) and selectivity against a panel of kinases. [4]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on analogous structures, the compound may be harmful if swallowed and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Al-Tel, T. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 12, 794325. Available at: [Link]

-

Wang, Y., et al. (2018). N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. Chemical Biology & Drug Design, 91(5), 1025-1032. Available at: [Link]

-

Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8564-8577. Available at: [Link]

Sources

- 1. This compound | 54705-92-9 | Benchchem [benchchem.com]

- 2. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 3. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 5-chloro-2-(1H-imidazol-1-yl)aniline

Introduction

5-chloro-2-(1H-imidazol-1-yl)aniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. Its structural motifs, including a chloro-substituted aniline ring and an imidazole moiety, suggest its potential as a scaffold for kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement from a lead compound to a viable drug candidate. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The methodologies described herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] For this compound, its aromatic nature and the presence of both a basic aniline nitrogen and a basic imidazole nitrogen suggest a pH-dependent solubility profile.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different insights during the drug discovery and development process.[1]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of the compound that can be dissolved at equilibrium. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust technique to determine the equilibrium solubility of this compound in various aqueous media.[3][4]

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

-

This compound (solid, crystalline form preferred)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated analytical method for this compound

-

0.22 µm syringe filters (low-binding)

Methodology:

-

Preparation: Add an excess amount of solid this compound to separate vials containing each of the test buffers (PBS, SGF, SIF).

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and minimized.[5]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Causality Behind Experimental Choices:

-

Use of Multiple Buffers: Assessing solubility in buffers that mimic physiological conditions (gastric and intestinal fluids) provides insights into the compound's likely dissolution behavior in vivo.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Extended Equilibration Time: Allowing sufficient time for the system to reach equilibrium is essential for determining true thermodynamic solubility.

-

Filtration: This step is crucial to ensure that only the dissolved compound is quantified, as suspended microparticles can lead to an overestimation of solubility.[5]

Data Presentation: Solubility of this compound

| Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [To be determined experimentally] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [To be determined experimentally] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [To be determined experimentally] |

Visualizing the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment

The chemical stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] This involves both long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[6][8]

Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

Methodology:

-

Sample Preparation: Store aliquots of solid this compound in containers that mimic the proposed packaging for storage and distribution.[7]

-

Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in the table below.

-

Testing Frequency: Withdraw samples at predetermined time points and analyze for appearance, assay, and degradation products. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6][7][8]

-

Analytical Methods: A validated stability-indicating analytical method (typically HPLC with UV and/or MS detection) is required to separate and quantify the parent compound and any degradation products.[8]

Data Presentation: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

A "significant change" for an API is defined as a failure to meet its specification.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and products, which helps in the development of a stability-indicating analytical method.[9][10] These studies involve subjecting the API to conditions more severe than those used in accelerated stability testing.[9]

Objective: To identify the degradation products of this compound under various stress conditions.

Experimental Protocols:

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution and analyze by HPLC-MS.

-

-

Basic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution and analyze by HPLC-MS.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% H₂O₂.

-

Store at room temperature for a defined period.

-

Analyze by HPLC-MS.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Dissolve the stressed sample and analyze by HPLC-MS.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

-

Analyze the samples by HPLC-MS and compare to a dark control.

-

Causality Behind Experimental Choices:

-

Hydrolysis: The presence of the aniline and imidazole moieties makes the compound susceptible to pH-dependent hydrolysis.

-

Oxidation: Aromatic amines can be susceptible to oxidation.

-

Thermal Stress: This assesses the intrinsic thermal stability of the molecule.

-

Photostability: The aromatic rings suggest potential photosensitivity.

Visualizing the Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. The experimental frameworks provided in this guide, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the necessary data for informed decision-making in the drug development process. By meticulously characterizing these core physicochemical properties, researchers can de-risk their development programs and pave the way for the successful translation of promising molecules from the laboratory to the clinic.

References

-

Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MySkinRecipes. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

A Technical Guide to the Strategic Application of 5-chloro-2-(1H-imidazol-1-yl)aniline in Modern Drug Discovery

Abstract

5-chloro-2-(1H-imidazol-1-yl)aniline has emerged as a pivotal synthetic intermediate in medicinal chemistry, particularly in the construction of targeted therapeutics. Its unique electronic and structural features, combining an aniline nucleophile with a "privileged" imidazole scaffold, make it an invaluable building block for developing small molecule inhibitors. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application, with a focus on its role in the synthesis of kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile intermediate in their discovery programs.

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The imidazole ring is a quintessential example of such a scaffold.[1] As a five-membered aromatic heterocycle, its nitrogen atoms can act as both hydrogen bond donors and acceptors, and they can coordinate with metal ions, enabling diverse interactions with enzyme active sites and receptors.[1]

When this imidazole moiety is coupled with an aniline—a fundamental building block in organic synthesis—the resulting aniline-imidazole scaffold becomes a powerful platform for drug discovery.[1] this compound represents a highly strategic variant of this platform. The aniline's amino group provides a versatile functional handle for elaboration, while the chloro- and imidazole-substituents pre-organize the molecule's electronic and steric properties. This specific arrangement is frequently employed in the creation of small molecule inhibitors targeting enzymes like protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.[2][3]

This document serves as a technical guide to the synthesis and application of this key intermediate, providing both the "how" and the "why" behind its use in the development of next-generation therapeutics.

Physicochemical & Safety Profile

A thorough understanding of an intermediate's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.64 g/mol | N/A |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis of the Core Intermediate

The reliable and scalable synthesis of this compound is paramount for its use in drug development campaigns. A common and robust strategy involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis typically begins with a highly activated aromatic precursor, such as 2,4-dichloronitrobenzene. The presence of two strong electron-withdrawing groups (the nitro group and the ortho-chloro group) activates the ring towards nucleophilic attack by imidazole.

Step 2: Nitro Group Reduction The resulting nitro-intermediate is then reduced to the target aniline. This transformation can be achieved through various methods, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Tin(II) chloride in HCl) being common choices.

The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established chemical principles and patent literature.[4][5] Researchers should conduct their own risk assessment and optimization.

Part A: Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-imidazole

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), imidazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: In a hydrogenation vessel, dissolve the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq) from the previous step in ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Target Synthesis: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate. The aniline nitrogen is sufficiently nucleophilic to participate in a variety of bond-forming reactions, making it a cornerstone for building more complex molecules, particularly kinase inhibitors.[6][7]

A common synthetic strategy involves the coupling of the aniline with a heterocyclic core, such as a pyrimidine or quinazoline, which is often pre-functionalized with a leaving group (e.g., a chlorine atom). This reaction, typically a nucleophilic aromatic substitution, forms the core structure of many ATP-competitive kinase inhibitors.

Caption: Use of the intermediate to form a core kinase inhibitor scaffold.

Expert Insight: The Rationale Behind the Reaction

The choice of an SNAr reaction is deliberate and effective for several reasons:

-

Activation: The heterocyclic core (e.g., quinazoline) is electronically activated towards nucleophilic attack by the electron-withdrawing nature of its own ring nitrogens.

-

Efficiency: This reaction class is generally high-yielding and tolerant of a wide range of functional groups, which is crucial when building complex drug molecules.

-

Strategic Bond Formation: The C-N bond formed in this step is a key structural linker in many kinase inhibitors. The aniline moiety positions itself to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a common binding motif for this class of drugs.[7]

Detailed Experimental Protocol: Synthesis of a Quinazoline-Based Scaffold

This protocol is representative for coupling the intermediate with an activated heterocycle, inspired by methods for synthesizing EGFR inhibitors.[7]

-

Setup: In a round-bottom flask, suspend the activated heterocycle (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 4-16 hours. The reaction often produces HCl as a byproduct, which can protonate the product, causing it to precipitate from the solution as a hydrochloride salt.

-

Monitoring: Follow the disappearance of the starting materials using TLC or LC-MS.

-

Isolation (Method A - Precipitation): If a precipitate forms upon cooling, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.

-

Isolation (Method B - Extraction): If no precipitate forms, cool the mixture, concentrate it under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexane to yield the pure target compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and versatile reactivity provide a reliable pathway to complex molecular architectures. As the demand for highly specific and potent targeted therapies continues to grow, the importance of key intermediates like this one cannot be overstated. This guide has illuminated the synthesis and primary applications of this compound, providing a foundational resource for scientists engaged in the critical work of drug discovery and development.

References

- MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline.

- Benchchem. (n.d.). This compound | 54705-92-9.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- PubMed. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

- Benchchem. (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

Sources

- 1. This compound | 54705-92-9 | Benchchem [benchchem.com]

- 2. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 5. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 6. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Derivatives from 5-chloro-2-(1H-imidazol-1-yl)aniline

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 5-chloro-2-(1H-imidazol-1-yl)aniline, a key building block in modern medicinal chemistry. The presence of three distinct reactive sites—a primary arylamine, a halogenated aromatic ring, and an imidazole moiety—renders this scaffold exceptionally versatile for generating diverse molecular libraries. Imidazole-containing compounds are pivotal in drug discovery, exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on the two most synthetically accessible handles: the nucleophilic primary amine and the chloro-substituent, which is amenable to cross-coupling reactions. We present detailed, field-proven protocols for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, mechanistic insights, and quantitative data are provided to empower researchers in the synthesis of novel therapeutic candidates.

Strategic Overview of Derivatization Pathways

The synthetic utility of this compound stems from its capacity for selective modification at two primary locations: the aniline nitrogen (N-functionalization) and the C5-chloro position (C-C or C-N bond formation). The choice of pathway allows for the systematic exploration of the chemical space around this privileged core structure.

Caption: Key synthetic pathways for derivatizing this compound.

Route A: Functionalization of the Primary Amino Group

The primary amino group of the aniline is a potent nucleophile and represents the most direct site for introducing structural diversity.

N-Acylation and N-Sulfonylation: Synthesis of Amides and Sulfonamides